molecular formula C27H25N3O5 B11397628 4-[4-(benzyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11397628
M. Wt: 471.5 g/mol
InChI Key: QBFLKBOWJLYIAC-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multi-step process involving the formation of the pyrrolo[3,4-c]pyrazole core followed by functionalization of the aromatic rings. The key steps typically include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.

    Functionalization of Aromatic Rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic rings can be reduced under appropriate conditions to form dihydro derivatives.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the benzyloxy group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential probe for studying biological processes involving heterocyclic compounds.

    Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific biological target. In general, compounds with a pyrrolo[3,4-c]pyrazole core are known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: This compound shares a similar core structure but differs in the substituents on the aromatic rings.

    3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: This compound lacks the benzyloxy and methoxy groups, making it a simpler analog.

Uniqueness

The uniqueness of 4-[4-(benzyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which can impart unique biological and chemical properties. The presence of both hydroxyethyl and hydroxyphenyl groups, along with the benzyloxy and methoxy substituents, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H25N3O5/c1-34-22-15-18(11-12-21(22)35-16-17-7-3-2-4-8-17)26-23-24(19-9-5-6-10-20(19)32)28-29-25(23)27(33)30(26)13-14-31/h2-12,15,26,31-32H,13-14,16H2,1H3,(H,28,29)

InChI Key

QBFLKBOWJLYIAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OCC5=CC=CC=C5

Origin of Product

United States

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